

## M3686 (CAS: 2738550-24-6): A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	M3686	
Cat. No.:	B15542397	Get Quote

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### Introduction

M3686 is a potent and selective inhibitor of TEA Domain Transcription Factor 1 (TEAD1), a key downstream component of the Hippo signaling pathway.[1][2][3] The Hippo pathway is a critical regulator of organ size, cell proliferation, and apoptosis, and its dysregulation is frequently implicated in the development and progression of various cancers. M3686 represents a promising therapeutic agent by targeting the transcriptional activity of TEADs, which are often hijacked by the oncogenic co-activators YAP and TAZ in Hippo-deficient tumors. This document provides a comprehensive technical overview of M3686, including its mechanism of action, available quantitative data, and relevant experimental methodologies.

**Physicochemical Properties** 

Property	Value
CAS Number	2738550-24-6
Molecular Formula	C21H18F3N5O2
Molecular Weight	429.40 g/mol

### **Mechanism of Action**



M3686 is an amide-based compound that has been optimized from its precursor, MSC-4106.[4] It functions as a TEAD1-selective inhibitor by binding to the central palmitoylation pocket (P-site) of the TEAD protein.[4] This binding allosterically inhibits the interaction between TEAD1 and its transcriptional co-activators, YAP and TAZ. In many cancers with a dysregulated Hippo pathway, the YAP/TAZ-TEAD complex drives the expression of genes that promote cell proliferation and suppress apoptosis. By disrupting this complex, M3686 effectively suppresses the transcription of these target genes, leading to an anti-tumor effect.

## The Hippo Signaling Pathway and M3686's Point of Intervention

Caption: M3686 inhibits the YAP/TAZ-TEAD complex in the nucleus.

## **Quantitative Data**

**In Vitro Activity** 

Compound	Target	Assay	IC50	Cell Line	Reference
M3686	TEAD1	Biochemical Assay	51 nM	-	
M3686	Cell Viability	Cell-based Assay	0.06 μΜ	NCI-H226	
M3686	TEAD3	Biochemical Assay	Weaker binding activity	-	

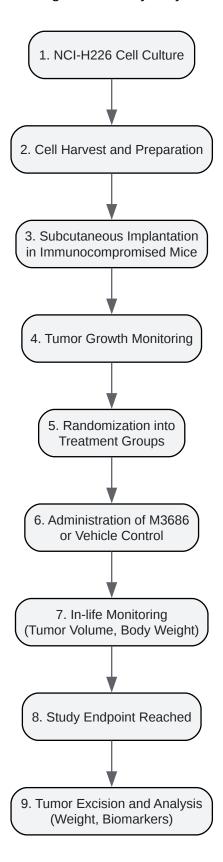
## In Vivo Efficacy and Pharmacokinetics

While specific pharmacokinetic parameters for **M3686** are not publicly available, it has been shown to exhibit AUC-driven efficacy in NCI-H226 xenograft models. Notably, **M3686** has an improved 25-fold lower human dose prediction compared to its precursor, MSC-4106.

# Experimental Protocols NCI-H226 Xenograft Model for Efficacy Studies



The following is a generalized protocol for a xenograft study using the NCI-H226 cell line. Specific parameters for studies involving **M3686** may vary.





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Caption: Workflow for an NCI-H226 xenograft study.

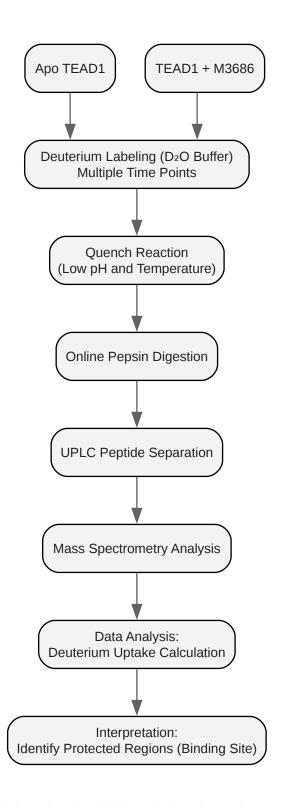
#### Protocol Steps:

- Cell Culture: NCI-H226 cells are cultured in appropriate media and conditions to ensure exponential growth.
- Cell Preparation: Cells are harvested, washed, and resuspended in a suitable medium, often mixed with Matrigel, to a specific concentration (e.g., 1 x 10<sup>6</sup> cells/100 μL).
- Implantation: The cell suspension is subcutaneously injected into the flank of immunocompromised mice (e.g., athymic nude mice).
- Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm<sup>3</sup>), with tumor volume measured regularly using calipers.
- Randomization: Mice are randomized into control (vehicle) and treatment groups.
- Treatment: M3686 is administered according to the study design (e.g., daily oral gavage).
- Monitoring: Tumor volume and body weight are monitored throughout the study.
- Endpoint: The study is terminated when tumors in the control group reach a predetermined size.
- Analysis: Tumors are excised, weighed, and processed for pharmacodynamic and biomarker analysis (e.g., qPCR for TEAD target genes).

## Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) for Target Engagement

HDX-MS can be employed to confirm the binding of **M3686** to TEAD1 and to map the binding site. The following is a generalized workflow.





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Caption: Workflow for an HDX-MS experiment.



#### **Protocol Steps:**

- Sample Preparation: Solutions of TEAD1 with and without M3686 are prepared.
- Deuterium Labeling: The samples are diluted in a D<sub>2</sub>O-containing buffer for various time points, allowing for the exchange of amide protons with deuterium.
- Quenching: The exchange reaction is stopped by rapidly lowering the pH and temperature.
- Digestion: The protein is digested into peptides using an online pepsin column.
- LC-MS Analysis: The peptides are separated by UPLC and their masses are measured by a mass spectrometer.
- Data Analysis: The deuterium uptake for each peptide is calculated and compared between the M3686-bound and unbound states. Regions with reduced deuterium uptake in the presence of M3686 indicate binding or conformational changes.

## **Synthesis**

A detailed, publicly available synthesis protocol for **M3686** has not been identified. It is described as an amide derivative of MSC-4106, suggesting its synthesis involves standard amide coupling reactions from a carboxylic acid precursor.

## **Clinical Development**

As of the latest available information, there are no public records of **M3686** entering clinical trials.

### Conclusion

M3686 is a potent and selective TEAD1 inhibitor with a clear mechanism of action and demonstrated anti-tumor activity in preclinical models. Its development from MSC-4106 has led to an improved predicted human dose. While further data on its pharmacokinetics and a detailed synthesis protocol would be beneficial for the research community, the existing information strongly supports its potential as a therapeutic agent for cancers driven by a dysregulated Hippo pathway. The experimental workflows provided herein offer a foundation for researchers to further investigate the properties and efficacy of M3686.



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